Cas no 80969-99-9 ((rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid)

(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid structure
80969-99-9 structure
상품 이름:(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid
CAS 번호:80969-99-9
MF:C12H14O3S
메가와트:238.302762508392
CID:986252
PubChem ID:9991796

(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid 화학적 및 물리적 성질

이름 및 식별자

    • (rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid
    • 3-ACETYLTHIO-2-BENZYLPROPANIC ACID
    • 3-ACETYLTHIO-2-BENZYLPROPANOIC ACID
    • 3-ACETYLTHIO-2-BENZYLPROPIONIC ACID
    • DL-S-ACETYL-2-BENZYL-3-MERCAPTOPROPIONIC ACID
    • RARECHEM AM LA 0044
    • FT-0653795
    • FT-0641791
    • 80969-99-9
    • D82443
    • S-acetyl-2-benzyl-3-mercaptopropionic acid
    • 2-acetylthiomethyl-3-phenyl propionic acid
    • 2-[(Acetylthio) Methyl] Phenylpropionic Acid
    • 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
    • 2(R,S)-acetylthiomethyl-3-phenylpropionic acid
    • PS-3964
    • 2-Acetylsulfanylmethyl-3-phenylpropionic acid
    • AC-3067
    • 3-(Acetylthio)-2-benzylpropionic Acid
    • 2-[(Acetylthio)methyl]-3-phenylpropanoic acid
    • 2-(acetylthiomethyl)-3-phenylpropionic acid
    • 2-acetylthiomethyl-3-phenyl-propionic acid
    • SCHEMBL838962
    • (+/-)-2-[(acetylthio)methyl]-3-phenylpropanoic acid
    • 2-((acetylthio)methyl)-3-phenylpropionic acid
    • 3-(acetylsulfanyl)-2-benzylpropanoic acid
    • 91702-98-6
    • C12H14O3S
    • 2-[(Acetylthio)methyl]-3-phenylpropionicAcid
    • 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
    • 3-(Acetylthio)-2-benzylpropanoic acid
    • 3-acetylthio2-benzylpropionic acid
    • 2-Acetylthiomethyl-3-phenylpropionic acid
    • MFCD00236751
    • 2-acetylthiomethyl-3-phenylpropanoic acid
    • CS-0154990
    • STR09833
    • AKOS025402022
    • (R)-alpha-[(Acetylthio)methyl]benzenepropanoicAcid
    • BCAAXVOKLXDSPD-UHFFFAOYSA-N
    • BCP9000082
    • DB-022173
    • 인치: InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
    • InChIKey: BCAAXVOKLXDSPD-UHFFFAOYSA-N
    • 미소: CC(=O)SCC(CC1=CC=CC=C1)C(=O)O

계산된 속성

  • 정밀분자량: 238.06600
  • 동위원소 질량: 238.06636548g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 247
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.1
  • 토폴로지 분자 극성 표면적: 79.7Ų

실험적 성질

  • PSA: 79.67000
  • LogP: 2.20960

추천 기사

추천 공급업체
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd